Tetraprop-2-enylazanium
Description
Tetraprop-2-enylazanium is a quaternary ammonium compound characterized by a central nitrogen atom covalently bonded to four prop-2-enyl (allyl) groups, forming a positively charged cation (N⁺(CH₂CH=CH₂)₄). This structure confers unique physicochemical properties, including enhanced hydrophobicity due to the unsaturated allyl substituents, which influence solubility, thermal stability, and reactivity.
Properties
IUPAC Name |
tetrakis(prop-2-enyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJMIAZRBZSBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+](CC=C)(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328845 | |
| Record name | TETRAPROP-2-ENYLAZANIUM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6919-32-0 | |
| Record name | TETRAPROP-2-ENYLAZANIUM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraprop-2-enylazanium can be synthesized through the quaternization of prop-2-enylamine with prop-2-enyl halides under basic conditions. The reaction typically involves the following steps:
Preparation of Prop-2-enylamine: Prop-2-enylamine is synthesized by the reduction of prop-2-enyl nitrile using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.
Quaternization Reaction: The prop-2-enylamine is then reacted with prop-2-enyl halides (e.g., prop-2-enyl chloride) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetraprop-2-enylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
Tetraprop-2-enylazanium has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties, showing potential as a disinfectant and preservative.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and detergents, enhancing the solubility and stability of formulations.
Mechanism of Action
The mechanism of action of Tetraprop-2-enylazanium involves its interaction with cellular membranes and proteins. The compound exerts its effects by:
Disrupting Membrane Integrity: The quaternary ammonium structure allows it to interact with and disrupt the lipid bilayer of cell membranes, leading to cell lysis.
Inhibiting Enzymatic Activity: this compound can bind to and inhibit the activity of various enzymes, affecting cellular metabolism and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetraprop-2-enylazanium belongs to the broader class of tetraalkylammonium salts. Key comparisons with structurally related compounds include:
Structural and Electronic Properties
- Tetramethylammonium (N⁺(CH₃)₄) : Smaller alkyl groups result in higher solubility in polar solvents (e.g., water) and lower thermal stability compared to this compound. The absence of π-electrons in methyl groups reduces opportunities for π-π interactions or coordination with transition metals .
- Tetraethylammonium (N⁺(CH₂CH₃)₄) : Ethyl substituents increase hydrophobicity relative to methyl but lack the conjugation and steric effects of allyl groups. This impacts solubility in organic solvents and electrochemical behavior.
- Benzyltrimethylammonium (N⁺(CH₃)₃(C₆H₅CH₂)) : Aromaticity in the benzyl group enhances stability in acidic conditions and enables π-stacking interactions, contrasting with the allyl-based reactivity of this compound.
Coordination Chemistry
Quaternary ammonium ions often serve as counterions in coordination complexes. For example, zinc nitrate complexes with thiadiazole derivatives (e.g., 5-acetylamino-1,3,4-thiadiazole-2-ethylthione) demonstrate how counterion choice affects complex stability and spectroscopic properties .
Data Tables
Table 1: Comparative Physicochemical Properties of Quaternary Ammonium Salts
| Compound | Molecular Weight (g/mol) | Solubility in Water | Thermal Stability (°C) | Key Applications |
|---|---|---|---|---|
| Tetramethylammonium | 74.14 | High | 230–250 | Electrolytes, Catalysis |
| Tetraethylammonium | 130.25 | Moderate | 200–220 | Ion-pair chromatography |
| Benzyltrimethylammonium | 199.30 | Low | 180–200 | Phase-transfer catalysis |
| This compound | ~268.36 (estimated) | Very Low | 150–170 (estimated) | Coordination complexes* |
*Inferred from structural analogs and coordination chemistry principles .
Research Findings
Coordination Behavior : Quantum-chemical calculations on thiadiazole-metal complexes (e.g., zinc nitrate) highlight the role of counterions in stabilizing charge distribution. This compound’s bulky allyl groups may reduce lattice energy in such complexes compared to smaller ions, influencing crystallization pathways .
Synthetic Selectivity : Studies on 2-alkylthio-1,3,4-thiadiazoles emphasize the importance of substituent hydrophobicity in directing reaction outcomes. Allyl groups in this compound could similarly enhance regioselectivity in nucleophilic substitutions .
Thermal Degradation : Allyl-containing compounds often undergo thermal elimination reactions (e.g., Hofmann degradation). This compound’s stability is likely lower than saturated analogs, limiting high-temperature applications .
Biological Activity
Tetraprop-2-enylazanium, a quaternary ammonium compound, is characterized by its unique structure, which includes four prop-2-enyl groups attached to a central nitrogen atom. This structure contributes to its distinctive reactivity and biological activity, making it a subject of interest in various scientific fields, particularly in chemistry and biology.
This compound can be synthesized through the quaternization of prop-2-enylamine with prop-2-enyl halides under basic conditions. The general synthetic route involves:
- Preparation of Prop-2-enylamine : This is achieved by reducing prop-2-enyl nitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
- Quaternization Reaction : The prop-2-enylamine is reacted with prop-2-enyl halides (e.g., prop-2-enyl chloride) in an organic solvent like acetonitrile, typically at elevated temperatures.
The molecular formula of this compound is with a molecular weight of approximately 178.29 g/mol .
The biological activity of this compound is largely attributed to its interaction with cellular membranes and proteins:
- Disruption of Membrane Integrity : The quaternary ammonium structure allows the compound to interact with the lipid bilayer of cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : It can bind to various enzymes, inhibiting their activity and affecting cellular metabolism .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that this compound has potential as an antimicrobial agent, demonstrating effectiveness against various bacteria and fungi. Its ability to disrupt cell membranes contributes to its antimicrobial action .
- Potential in Drug Delivery Systems : Due to its capacity to form stable complexes with drugs, this compound is being explored for use in drug delivery systems .
- Applications in Industry : The compound is utilized in the production of surfactants and detergents, enhancing the solubility and stability of formulations due to its amphiphilic nature .
Comparative Analysis
This compound can be compared with other quaternary ammonium compounds, such as tetramethylammonium and tetraethylammonium. The presence of unsaturated prop-2-enyl groups gives it unique properties that differ significantly from these similar compounds:
| Compound | Structure Type | Unique Features |
|---|---|---|
| This compound | Quaternary Ammonium | Unsaturated prop-2-enyl groups; strong membrane interaction |
| Tetramethylammonium | Quaternary Ammonium | Fully saturated; higher hydrophobicity |
| Tetraethylammonium | Quaternary Ammonium | Contains ethyl groups; different reactivity |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested in various concentrations, showing a dose-dependent response .
- Drug Delivery Research : In another research project, this compound was evaluated for its ability to enhance the solubility and bioavailability of poorly soluble drugs. Results indicated improved drug release profiles when used as a carrier .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
